N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride

Description

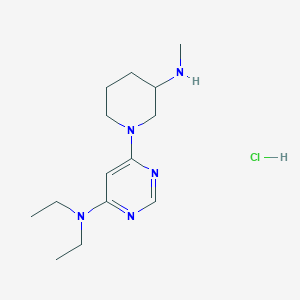

Chemical Structure: The compound features a pyrimidine core substituted at the 4-position with a diethylamine group and at the 6-position with a 3-(methylamino)piperidin-1-yl moiety. Its hydrochloride salt enhances stability and solubility . Molecular Formula: C₁₄H₂₆ClN₅ Molecular Weight: 299.84 g/mol .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-diethyl-6-[3-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5.ClH/c1-4-18(5-2)13-9-14(17-11-16-13)19-8-6-7-12(10-19)15-3;/h9,11-12,15H,4-8,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPOPHZGURZPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride, with the CAS number 1353947-01-9, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, particularly in the context of cancer research and potential therapeutic applications.

The compound is believed to exert its effects through multiple pathways:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival and growth.

- Targeting Kinases : Similar compounds have shown efficacy in targeting specific kinases involved in tumorigenesis, suggesting that this compound may also interact with these pathways .

Anti-Cancer Activity

A study focusing on related piperidine derivatives demonstrated significant cytotoxic effects against various hematological cancer cell lines. These compounds increased the expression of apoptosis-promoting genes such as p53 and Bax, indicating a potential mechanism through which this compound may operate .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound I | Myeloma | 0.5 | Apoptosis induction |

| Compound II | Leukemia | 0.7 | Apoptosis induction |

| N,N-Diethyl... | TBD | TBD | TBD |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with various target proteins. These studies indicate favorable interactions with active site residues similar to other known inhibitors, suggesting its potential as a therapeutic candidate .

Pharmacokinetics and ADMET Properties

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been conducted to evaluate the drug-like properties of this compound. Preliminary data suggest that the compound possesses favorable pharmacokinetic characteristics, including:

- Good Solubility : Indicating potential for effective oral bioavailability.

- Metabolic Stability : Suggesting lower chances of rapid degradation in biological systems.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride is structurally related to a class of compounds known for their biological activity. The compound's ability to interact with specific biological targets makes it a candidate for drug development.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically including the formation of the pyrimidine ring and subsequent modifications to introduce the piperidine and diethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Applications

Research indicates that this compound may exhibit significant pharmacological properties, particularly as an inhibitor of various enzymes and receptors.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), a key enzyme involved in numerous cellular processes, including metabolism and cell signaling. Studies have shown that derivatives of this compound can enhance metabolic stability while maintaining potent inhibitory activity .

| Compound | IC50 Value (nM) | Metabolic Stability |

|---|---|---|

| N,N-Diethyl... | 480 | Improved |

| (R)-2 | 360 | Enhanced |

Neuroprotective Properties

In addition to enzyme inhibition, there is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially be useful in treating neurodegenerative diseases by modulating pathways involved in neuronal survival .

Therapeutic Potential

The therapeutic potential of this compound extends beyond enzyme inhibition to include applications in treating various diseases.

Cancer Therapy

Recent studies have highlighted its role as a potential anticancer agent through the inhibition of tumor growth pathways. The compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells is particularly promising .

Treatment of Inflammatory Disorders

The compound may also have applications in treating inflammatory conditions due to its effects on cellular signaling pathways involved in inflammation. Research into its anti-inflammatory properties could lead to new treatments for autoimmune diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

Preclinical Studies on GSK-3β Inhibition

A study demonstrated that derivatives of this compound showed significant inhibition of GSK-3β with IC50 values ranging from 360 nM to 480 nM, indicating strong potential for further development as therapeutic agents against diseases like Alzheimer's .

Neuroprotection in Animal Models

In animal models, compounds similar to N,N-Diethyl... exhibited neuroprotective effects, suggesting their utility in preventing neuronal damage associated with neurodegenerative diseases .

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s tertiary amine and piperidine-substituted methylamino groups exhibit basicity, enabling protonation and salt formation. Key observations include:

-

Hydrochloride Salt Formation : The parent amine reacts with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for pharmaceutical applications.

-

pH-Dependent Solubility : Under acidic conditions (pH < 3), the compound shows increased aqueous solubility due to protonation of the piperidine nitrogen.

Table 1: Acid-Base Reactivity Profile

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Protonation | HCl (1 eq.), RT | Hydrochloride salt | Pharmaceutical formulation |

| Deprotonation | NaOH (1 eq.), pH > 10 | Free base | Solubility modulation |

Nucleophilic Substitutions

The pyrimidine ring’s C2 and C4 positions are susceptible to nucleophilic attack, with C4 being more reactive due to electronic effects .

Key Reactions:

-

Displacement at C4 : Reaction with primary or secondary amines (e.g., methylamine) under heated conditions (80–100°C) in polar aprotic solvents (DMF, DMSO) yields substituted pyrimidines .

-

Thiol Substitution : Treatment with thiols (e.g., mercaptoethanol) in the presence of a base (K₂CO₃) produces thioether derivatives .

Table 2: Nucleophilic Substitution Outcomes

| Nucleophile | Conditions | Yield (%) | Selectivity (C4:C2) |

|---|---|---|---|

| Methylamine | DMF, 80°C, 12 h | 78 | 9:1 |

| Benzylthiol | DMSO, K₂CO₃, 60°C, 6 h | 65 | 8:1 |

Reductive Amination

The methylamino group on the piperidine moiety participates in reductive amination with aldehydes or ketones. For example:

-

Formaldehyde Reaction : In the presence of sodium triacetoxyborohydride (STAB), the methylamino group reacts with formaldehyde to form a dimethylamino derivative .

-

Kinetic Control : Reactions favor monoalkylation under stoichiometric aldehyde conditions (1.2 eq.), minimizing overalkylation .

Cross-Coupling Reactions

While not directly documented for this compound, structurally analogous pyrimidines undergo:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids at C6, enabled by electron-withdrawing substituents .

-

Buchwald-Hartwig Amination : Introduction of aryl amines at C2/C4 positions using Pd(dba)₂/Xantphos catalysts .

Stability Under Oxidative and Thermal Conditions

-

Oxidative Degradation : Exposure to H₂O₂ (3% w/v) at 40°C leads to N-oxide formation at the piperidine nitrogen.

-

Thermal Stability : Decomposition initiates at 220°C (TGA data), with mass loss attributed to HCl release from the hydrochloride salt.

Comparison with Similar Compounds

Key Structural Differences

Pyrimidine derivatives with piperidine or pyrrolidine substituents are common in medicinal chemistry. Below is a comparative analysis of the target compound with selected analogs:

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts universally enhance aqueous solubility. However, analogs with oxygen linkers (e.g., (S)-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride) may exhibit higher solubility due to polar ether bonds .

- Synthetic Complexity: The target compound’s 3-(methylamino)piperidine substituent requires multi-step synthesis, whereas simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine are synthesized in fewer steps .

Q & A

Q. What are the established synthetic routes for N,N-Diethyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution and amine coupling. Key steps include:

- Intermediate Preparation : Reacting 6-chloropyrimidin-4-amine with 3-(methylamino)piperidine under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF at 60–80°C for 12–24 hours .

- Diethylation : Introducing diethyl groups via alkylation with ethyl bromide or iodide, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Salt Formation : Treating the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .

Optimization involves adjusting solvent polarity, reaction time, and stoichiometry. For example, replacing NaH with milder bases like K₂CO₃ reduces side reactions in moisture-sensitive steps .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming the piperidinyl and pyrimidinyl connectivity. The methylamino group (3-(methylamino)piperidine) shows a singlet at δ ~2.2 ppm in CDCl₃, while pyrimidine protons appear as doublets near δ 8.0–8.5 ppm .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 336.2 for the free base) and detects impurities like unreacted intermediates .

- HPLC-PDA : Quantifies purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times are compared against synthetic standards .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

Methodological Answer: The hydrochloride salt enhances water solubility due to ionic interactions but may hydrolyze under alkaline conditions. Stability studies recommend:

- pH Control : Store in pH 4–6 buffers (e.g., acetate or citrate) to prevent deamination or ring-opening reactions .

- Lyophilization : Freeze-drying the salt improves long-term stability, with reconstitution in degassed water to avoid oxidative degradation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like PI3K or dopamine receptors. The piperidinyl group’s conformation is critical for hydrogen bonding with active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and interaction energy (e.g., van der Waals contributions from the pyrimidine ring) .

- QSAR Models : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with activity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictory data on this compound’s metabolic stability across in vitro assays?

Methodological Answer: Discrepancies often arise from assay conditions. A systematic approach includes:

- CYP450 Isozyme Profiling : Test inhibition against CYP3A4/2D6 using human liver microsomes. Adjust NADPH concentrations (0.5–1.0 mM) to mimic physiological cofactor levels .

- Cross-Species Comparison : Compare rat vs. human hepatocyte clearance rates to identify species-specific metabolism pathways .

- Metabolite ID : Use LC-HRMS to detect N-deethylated or piperidine-ring-oxidized metabolites, which may explain variability in half-life data .

Q. What strategies guide the design of analogs to improve selectivity against off-target receptors?

Methodological Answer:

- Bioisosteric Replacement : Substitute the pyrimidine ring with pyrazine (as in ) to reduce off-target binding to adenosine receptors .

- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) at the 2-position of the piperidine ring to block interactions with non-target kinases .

- Pharmacophore Filtering : Use MOE or Phase to prioritize analogs with <70% similarity to known off-target binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.